molecular formula C17H13ClFN3O2 B14581021 N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61198-01-4

N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine

Cat. No.: B14581021
CAS No.: 61198-01-4
M. Wt: 345.8 g/mol
InChI Key: ARTZJSKKAPEQHU-UHFFFAOYSA-N
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Description

N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is a derivative of the well-known benzodiazepine structure, modified to include a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-diamine with a suitable ketone or aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Glycine Moiety: The final step involves the attachment of the glycine moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Research focuses on its potential therapeutic effects for treating anxiety, insomnia, and other CNS disorders.

    Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Diazepam: Widely used for its muscle relaxant and anticonvulsant effects.

Uniqueness

N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is unique due to its glycine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This modification could potentially enhance its therapeutic profile and reduce side effects.

Properties

IUPAC Name

2-[[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)21-8-15(22-14)20-9-16(23)24/h1-7H,8-9H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTZJSKKAPEQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NCC(=O)O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494847
Record name N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61198-01-4
Record name N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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